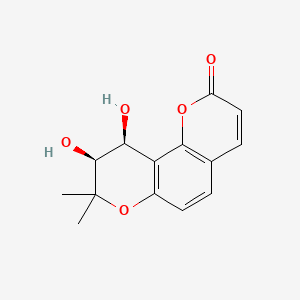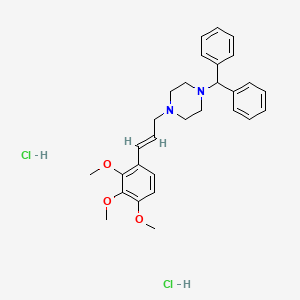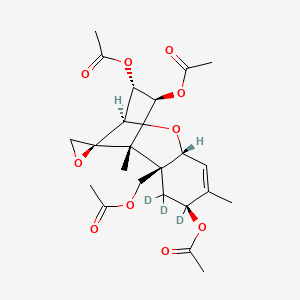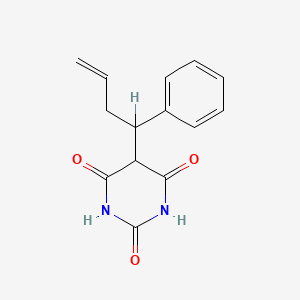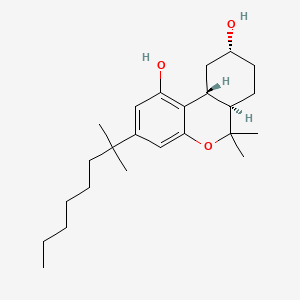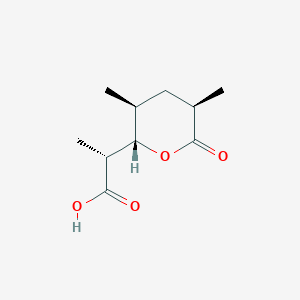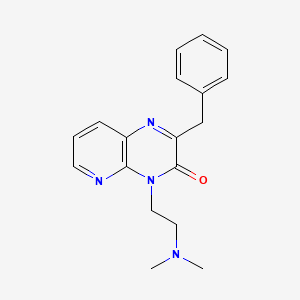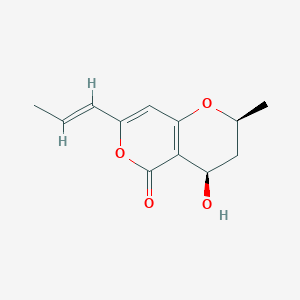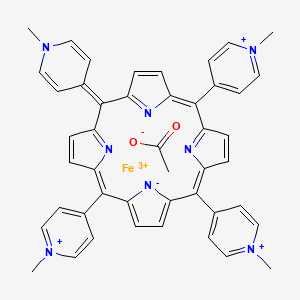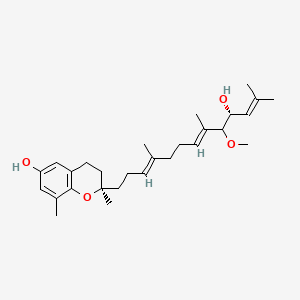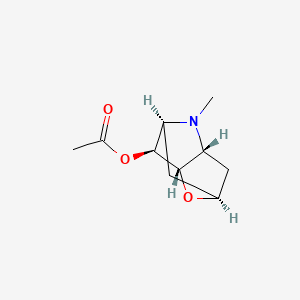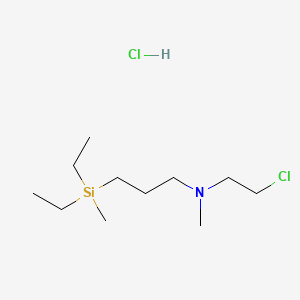
Propylamine, N-(2-chloroethyl)-3-(diethylmethylsilyl)-N-methyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propylamine, N-(2-chloroethyl)-3-(diethylmethylsilyl)-N-methyl-, hydrochloride is a chemical compound with a complex structure. It is used in various fields, including pharmaceuticals, agrochemicals, and organic synthesis. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of other compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propylamine, N-(2-chloroethyl)-3-(diethylmethylsilyl)-N-methyl-, hydrochloride typically involves the reaction of propylamine with 2-chloroethyl chloride and diethylmethylsilyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the desired quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Propylamine, N-(2-chloroethyl)-3-(diethylmethylsilyl)-N-methyl-, hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids to form corresponding amines and alcohols.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield alcohols, while oxidation can produce corresponding ketones or aldehydes.
Wissenschaftliche Forschungsanwendungen
Propylamine, N-(2-chloroethyl)-3-(diethylmethylsilyl)-N-methyl-, hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Propylamine, N-(2-chloroethyl)-3-(diethylmethylsilyl)-N-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of biological processes and the induction of cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Diisopropylaminoethyl chloride hydrochloride: This compound has a similar structure and is used in similar applications, such as pharmaceuticals and organic synthesis.
Bis(2-chloroethyl)amine: Another related compound that can undergo similar chemical reactions and has comparable applications.
Uniqueness
Propylamine, N-(2-chloroethyl)-3-(diethylmethylsilyl)-N-methyl-, hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in various synthetic processes.
Eigenschaften
CAS-Nummer |
84584-73-6 |
|---|---|
Molekularformel |
C11H27Cl2NSi |
Molekulargewicht |
272.33 g/mol |
IUPAC-Name |
N-(2-chloroethyl)-3-[diethyl(methyl)silyl]-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H26ClNSi.ClH/c1-5-14(4,6-2)11-7-9-13(3)10-8-12;/h5-11H2,1-4H3;1H |
InChI-Schlüssel |
VYNYQGIGEJGYCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](C)(CC)CCCN(C)CCCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



